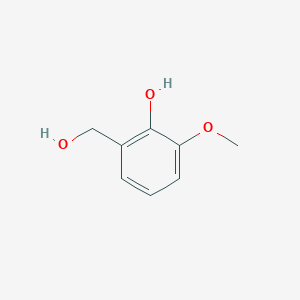

2-Hydroxy-3-methoxybenzyl alcohol

説明

Context within Aromatic Alcohols and Phenolic Compounds

Chemically, 2-Hydroxy-3-methoxybenzyl alcohol belongs to the class of aromatic alcohols and is further classified as a phenolic compound due to the hydroxyl group attached directly to the benzene (B151609) ring. biosynth.com Its molecular formula is C₈H₁₀O₃, and it has a molecular weight of 154.16 g/mol . scbt.comsynquestlabs.com The presence of both a hydroxyl and a methoxy (B1213986) group at positions 2 and 3 respectively influences its chemical reactivity and physical properties.

The compound is a white to off-white crystalline solid with a melting point in the range of 61-63 °C. sigmaaldrich.comtcichemicals.com It is sparingly soluble in water but shows good solubility in polar organic solvents. In the realm of organic chemistry, it is utilized as a starting material or intermediate in various reactions. The hydroxyl and alcohol functional groups can undergo reactions such as oxidation, reduction, and substitution, allowing for the synthesis of a variety of derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 4383-05-5 scbt.com |

| Molecular Formula | C₈H₁₀O₃ scbt.com |

| Molecular Weight | 154.16 g/mol scbt.com |

| Melting Point | 61-63 °C sigmaaldrich.com |

| Boiling Point | 135 °C / 0.2 mmHg sigmaaldrich.com |

Significance in Biochemical and Pharmacological Research

The scientific significance of this compound is evident in its application in biochemical and pharmacological studies. Researchers have explored its biological activities, which are attributed to its specific chemical structure.

In biochemistry, it is known to interact with various enzymes. A notable example is its use as a substrate to study the in vitro specificity of UDP-glucose:p-hydroxymandelonitrile-O-glucosyltransferase (UGT85B1), an enzyme from Sorghum bicolor. sigmaaldrich.com Such studies are crucial for understanding metabolic pathways and enzyme function.

Pharmacological research has highlighted several potential areas of interest for this compound. Studies have indicated that it possesses antibacterial properties, showing activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa. Furthermore, there is research suggesting it may act as an antihormone therapeutic agent by binding to androgen receptors, thereby interfering with the hormonal actions required for transcription. biosynth.com Investigations into its cytotoxic effects on cancer cells have also been undertaken, suggesting a potential role in oncology research. The compound has also demonstrated antioxidant and anti-inflammatory properties in cellular models.

Table 2: Investigated Biological Activities of this compound

| Area of Research | Finding |

|---|---|

| Enzymology | Acts as a substrate for enzymes like UGT85B1 from Sorghum bicolor. sigmaaldrich.com |

| Antibacterial | Exhibits activity against Staphylococcus aureus and Pseudomonas aeruginosa. |

| Antihormone | Binds to androgen receptors, suggesting potential to inhibit hormone action. biosynth.com |

| Oncology | Studied for its cytotoxic effects against certain cancer cells. |

| Anti-inflammatory | Can downregulate pro-inflammatory cytokines in macrophage models. |

Current Research Trajectories and Emerging Areas

Current research continues to build upon the foundational knowledge of this compound. A primary trajectory involves its continued use as a specific substrate in enzymatic studies to elucidate complex biological pathways. sigmaaldrich.com

An emerging area of significant interest is the synthesis and characterization of its derivatives. By modifying the core structure of this compound, scientists aim to develop new compounds with potentially enhanced or novel biological activities. This approach is exemplified by research on related compounds like vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), which is used as a precursor to synthesize a wide array of Schiff base derivatives with potential biological effects. researchgate.net The exploration of such derivatives opens up new avenues for discovering compounds with specific therapeutic or industrial applications.

Furthermore, research into the metabolic pathways of related aromatic compounds in various organisms, such as Aspergillus niger, provides a broader context for understanding how this compound might be processed in biological systems. mdpi.com The study of related molecules, like p-hydroxybenzyl alcohol and its protective effects in models of cerebral ischemia, may also inspire new research directions for this compound and its potential neurological applications. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| o-Vanillyl alcohol |

| Benzyl (B1604629) alcohol |

| Anisole |

| Vanillin (4-hydroxy-3-methoxybenzaldehyde) |

| p-Hydroxybenzyl alcohol |

| 2-aminobenzenethiol |

| furan-2-carbohydrazide |

| 2-hydrazinylpyridine |

| 4-hydroxybenzohydrazide |

| acetohydrazide |

| benzohydrazide |

| (diphenylmethylidene)hydrazine |

| pyridine-4-carbohydrazide |

| benzene-1,2-diamine |

| phenylhydrazine |

| 2-hydroxybenzohydrazide |

| 1,3-benzothiazol-2-amine |

Structure

3D Structure

特性

IUPAC Name |

2-(hydroxymethyl)-6-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4,9-10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSZHSESNQIMXMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195948 | |

| Record name | 3-Methoxysalicyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4383-05-5 | |

| Record name | 2-Hydroxy-3-methoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4383-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxysalicyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004383055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxysalicyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxysalicyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxy-3-methoxybenzyl alcohol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR6WC34BRQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Laboratory-Scale Synthetic Routes

Several methods are employed for the synthesis of 2-Hydroxy-3-methoxybenzyl alcohol in a laboratory setting. These routes offer flexibility and control over the reaction conditions to achieve the desired product.

A common laboratory synthesis involves the reaction of 2-hydroxybenzyl alcohol with methanol (B129727) in the presence of a base. The general procedure entails dissolving 2-hydroxybenzyl alcohol in methanol, followed by the addition of a base like sodium hydroxide (B78521). The mixture is then heated to facilitate the reaction, and the final product is isolated through filtration and purification.

Another established laboratory method is the reduction of 2-Hydroxy-3-methoxybenzaldehyde (B140153). This transformation can be achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. Following the reduction, purification is typically carried out using column chromatography.

A one-step synthesis of various hydroxybenzyl compounds, including ethers, can be achieved by reacting the corresponding acetoxybenzyl acetates with different reagents. For instance, refluxing 2-acetoxybenzyl acetate (B1210297) with anhydrous sodium acetate in methanol yields 2-hydroxybenzyl methyl ether. kyoto-u.ac.jp

| Starting Material | Reagents | Product |

| 2-Hydroxybenzyl alcohol | Methanol, Sodium hydroxide | This compound |

| 2-Hydroxy-3-methoxybenzaldehyde | Sodium borohydride or Catalytic Hydrogenation | This compound |

| 2-Acetoxybenzyl acetate | Anhydrous sodium acetate, Methanol | 2-Hydroxybenzyl methyl ether kyoto-u.ac.jp |

Biocatalytic methods, which utilize enzymes or whole microorganisms, are gaining traction for the synthesis of aromatic alcohols due to their high selectivity and environmentally friendly nature. Microbial biotransformation has been cited as an alternative route for producing structurally similar phenolic alcohols, suggesting its potential applicability for the synthesis of this compound. For instance, laccase from Trametes versicolor has been used in studies involving this compound as a substrate. sigmaaldrich.com

Electrochemical methods offer another alternative for the synthesis of aromatic alcohols. While specific examples for the direct electrochemical synthesis of this compound are not detailed in the provided results, the general principles of electrochemical reactions, such as reductions of corresponding aldehydes or carboxylic acids, could be applied.

Industrial Production Approaches and Optimization

On an industrial scale, the production of this compound is optimized for efficiency and scalability. These methods often employ continuous flow reactors to maximize yield and reduce the formation of byproducts. The principles of process optimization are crucial for making the production economically viable. For its isomer, 4-hydroxy-3-methoxybenzyl alcohol (vanillyl alcohol), industrial production involves the hydrogenation of vanillin (B372448) in the presence of a platinum black catalyst. chemicalbook.com Companies like Hangzhou KieRay Chem Co., Ltd. specialize in the industrial-grade production of such compounds. echemi.com

Chemical Reactivity and Functional Group Transformations

The chemical reactivity of this compound is primarily dictated by its hydroxyl and methoxy (B1213986) functional groups. These groups allow the molecule to participate in various reactions, making it a versatile intermediate in organic synthesis.

The primary alcohol group in this compound can be oxidized to form either an aldehyde (2-hydroxy-3-methoxybenzaldehyde) or a carboxylic acid (2-hydroxy-3-methoxybenzoic acid). The outcome of the oxidation depends on the choice of the oxidizing agent and the reaction conditions. libretexts.orgyoutube.com

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) will typically oxidize the primary alcohol all the way to the carboxylic acid. libretexts.org Milder reagents, such as pyridinium (B92312) chlorochromate (PCC), are used to stop the oxidation at the aldehyde stage. libretexts.orgyoutube.com A two-step, one-pot procedure using NaOCl/TEMPO followed by NaClO₂ has also been developed for the efficient conversion of primary alcohols to carboxylic acids under mild conditions. nih.gov The mechanism of alcohol oxidation often involves the formation of a hydrate (B1144303) intermediate when water is present, which facilitates further oxidation to the carboxylic acid. masterorganicchemistry.com

| Oxidizing Agent | Product |

| Potassium permanganate (KMnO₄) | 2-Hydroxy-3-methoxybenzoic acid |

| Chromium trioxide (CrO₃) | 2-Hydroxy-3-methoxybenzoic acid |

| Pyridinium chlorochromate (PCC) | 2-Hydroxy-3-methoxybenzaldehyde libretexts.orgyoutube.com |

| NaOCl/TEMPO then NaClO₂ | 2-Hydroxy-3-methoxybenzoic acid nih.gov |

Reduction Reactions to Yield Derivatives

The reduction of this compound can lead to the formation of various derivatives by modifying its functional groups. The primary target for reduction is typically the benzyl (B1604629) alcohol moiety.

Commonly, the reduction of a benzyl alcohol, such as this compound, to its corresponding alkane can be achieved using reagents like hydriodic acid in a biphasic system with red phosphorus. researchgate.net This method is effective for primary, secondary, and tertiary benzylic alcohols, converting them into hydrocarbons in good yields. researchgate.net

For the reduction of the aldehyde or ketone that might be formed from the oxidation of this compound, standard reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed. libretexts.org These reagents act as a source of hydride ions (H⁻), which nucleophilically attack the carbonyl carbon. libretexts.org Aldehydes are reduced to primary alcohols, and ketones to secondary alcohols. libretexts.org While both reagents are effective for aldehydes and ketones, LiAlH₄ is a stronger reducing agent and is also capable of reducing carboxylic acids and esters to primary alcohols, a reaction NaBH₄ cannot accomplish. libretexts.org

Reductive amination is another important transformation, where an imine intermediate is reduced to an amine. unh.edu This process can be used to introduce an amine group into the molecule, further diversifying the potential derivatives. unh.edu

Table 1: Common Reducing Agents and Their Products

| Starting Material | Reducing Agent | Product |

| Aldehyde/Ketone | NaBH₄ or LiAlH₄ | Primary/Secondary Alcohol |

| Carboxylic Acid/Ester | LiAlH₄ | Primary Alcohol |

| Imine | Sodium Borohydride | Amine |

Substitution Reactions of the Methoxy Group

The methoxy group (-OCH₃) on the aromatic ring of this compound can undergo substitution reactions, allowing for the introduction of different functional groups. These reactions typically require specific conditions and reagents to cleave the ether bond.

While direct substitution of the methoxy group is challenging, it can be influenced by the electronic nature of other substituents on the benzene (B151609) ring. unimi.it The presence of the hydroxyl group ortho to the methoxy group can affect the reactivity of the aromatic ring. In some cases, the methoxy group can be replaced by other nucleophiles under forcing conditions, though this is not a common transformation. More typically, derivatization focuses on the hydroxyl and benzyl alcohol groups.

Substitution reactions more commonly involve the hydroxyl group of the benzyl alcohol. The hydroxyl group is a poor leaving group, but it can be converted into a good leaving group, such as a halide or a tosylate. youtube.com Reaction with strong acids like HBr or HCl can convert the alcohol to the corresponding alkyl halide. youtube.com For primary alcohols, this reaction proceeds via an Sₙ2 mechanism. youtube.com Reagents like phosphorus tribromide (PBr₃) and thionyl chloride (SOCl₂) can also be used to convert primary and secondary alcohols to alkyl bromides and chlorides, respectively, also through an Sₙ2 mechanism. youtube.com

Enzymatic Transformations and Derivative Formation (e.g., glucosides)

Enzymes offer a highly selective and efficient means of modifying this compound to form derivatives like glucosides. These biocatalytic transformations are gaining increasing attention for their ability to produce complex molecules under mild conditions.

Vanillyl alcohol oxidase (VAO), an enzyme from Penicillium simplicissimum, is known to catalyze various reactions on phenolic compounds. scispace.comnih.gov While its primary function is the oxidation of vanillyl alcohol, it can also be involved in hydroxylation and other transformations. scispace.comnih.gov

A notable enzymatic transformation is the synthesis of glucosides. For its isomer, vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol), a novel glucoside, 4-hydroxy-3-methoxybenzyl-α-D-glucopyranoside, has been synthesized using maltase from Saccharomyces cerevisiae. nih.govresearchgate.net This transglucosylation reaction was optimized for factors like temperature, pH, and substrate concentrations to achieve a high yield of the glucoside. nih.gov Such enzymatic glycosylation can enhance the stability and bioavailability of the parent compound. nih.govresearchgate.net It is plausible that similar enzymatic approaches could be applied to this compound to generate its corresponding glucosides.

Role as an Acceptor in Formylation and Hydroxylation Reactions

The hydroxyl group of this compound enables it to act as an acceptor molecule in formylation and hydroxylation reactions. biosynth.com

Formylation: This reaction involves the introduction of a formyl group (-CHO). The hydroxyl group of this compound can be formylated to produce the corresponding formate (B1220265) ester. ictmumbai.edu.ind-nb.info This reaction can be carried out using reagents like ethyl formate in the presence of a solid acid catalyst such as Amberlyst-15. ictmumbai.edu.in The formylation of benzyl alcohols is influenced by the electronic nature of the substituents on the aromatic ring. ictmumbai.edu.in The resulting formate ester can then be used in subsequent reactions, such as chemoselective deoxygenation. d-nb.info

Hydroxylation: As an acceptor in hydroxylation reactions, the aromatic ring of this compound can be further hydroxylated. biosynth.com This can be achieved through enzymatic or chemical methods. For instance, vanillyl alcohol oxidase (VAO) can catalyze the enantioselective hydroxylation of certain 4-alkylphenols. scispace.comnih.gov The hydroxyl group of this compound directs the position of further substitution on the aromatic ring. Site-selective C–H hydroxylation can also be achieved using photocatalysis with nitroarenes, which can hydroxylate benzylic C–H bonds. acs.org

Derivatization Strategies for Novel Compounds

The chemical scaffold of this compound provides a foundation for the synthesis of novel compounds with potential therapeutic or material science applications.

Synthesis of Platinum(II) Complexes for Therapeutic Exploration

Platinum(II) complexes are a cornerstone of cancer chemotherapy. The synthesis of novel platinum(II) complexes often involves the use of various organic ligands to modulate the reactivity and biological activity of the metal center. While direct complexation with this compound is not explicitly detailed, its derivatives can serve as ligands. For instance, N-benzylethylenediamine and its derivatives have been used to prepare new platinum(II) complexes that have shown cytotoxic activity against human carcinoma cell lines. ufjf.br The synthesis typically involves reacting the ligand with a platinum source like K₂PtCl₄. nih.govnih.gov The resulting complexes can exhibit different geometries (cis or trans), which can significantly impact their biological activity. nih.gov The exploration of ligands derived from this compound could lead to new platinum-based therapeutic agents.

Synthesis of Chiral Hydantoin (B18101) Derivatives for Enantiomeric Recognition

Hydantoins are a class of heterocyclic compounds with a wide range of biological activities and applications in medicinal chemistry. rsc.orgorganic-chemistry.org The synthesis of chiral hydantoin derivatives is of particular interest for applications such as enantiomeric recognition and asymmetric catalysis. rsc.org

While there is no direct report of using this compound for this purpose, the general strategies for synthesizing chiral hydantoins can be applied to its derivatives. One approach involves the enantioselective condensation of glyoxals with ureas, catalyzed by a chiral phosphoric acid. rsc.org Another method is the Urech hydantoin synthesis. researchgate.net Furthermore, highly substituted chiral hydantoins can be synthesized from simple dipeptides. organic-chemistry.org By incorporating a derivative of this compound into these synthetic schemes, novel chiral hydantoin structures could be created for various applications, including the development of new chiral selectors for chromatography or as intermediates for pharmaceuticals. epo.org

Synthesis of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives

The synthesis of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide and its derivatives is a significant area of research, primarily explored for developing potent and selective enzyme inhibitors. nih.govnih.gov A key strategy involves the reductive amination of 2-hydroxy-3-methoxybenzaldehyde with an appropriate sulfonamide.

Initial attempts using standard mild reductive amination conditions, such as sodium triacetoxyborohydride (B8407120) with catalytic acetic acid, proved to be ineffective, yielding little to no product. nih.govacs.org This necessitated a more robust, stepwise approach. The optimized synthesis involves the preformation of an imine by reacting 4-aminobenzenesulfonamide with 2-hydroxy-3-methoxybenzaldehyde. nih.govacs.org

The general procedure is as follows: Commercially available 4-aminobenzenesulfonamide (4) is reacted with 2-hydroxy-3-methoxybenzaldehyde in ethanol (B145695) at reflux for six hours. nih.govacs.org This leads to the formation of an intermediate imine. Subsequent treatment of this intermediate with sodium borohydride provides the desired 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide (5) in a high yield of 95%. nih.govacs.org

To create a diverse library of compounds, this core structure (5) is further modified. nih.govacs.org Specifically, the sulfonamide derivative undergoes a copper-catalyzed N-arylation reaction with various heteroaryl bromides. nih.govacs.org This method allows for the introduction of different substituents, leading to the synthesis of numerous derivatives. nih.govacs.org This scaffold has been central to developing potent and selective inhibitors of 12-lipoxygenase (12-LOX), an enzyme implicated in various inflammatory diseases and cancer. nih.govnih.govgoogle.com

Table 1: Synthesis of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives

| Entry | Reactant 1 | Reactant 2 | Key Reagents | Product | Yield |

| 1 | 4-Aminobenzenesulfonamide | 2-Hydroxy-3-methoxybenzaldehyde | 1. Ethanol, Reflux2. Sodium Borohydride | 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | 95% nih.govacs.org |

| 2 | 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | Heteroaryl Bromides | Copper Catalyst | N-arylated Derivatives | Not Specified |

Synthesis of (2-Hydroxy-3-methoxybenzylidene)thiazolo[3,2-a]pyrimidine Derivatives

A series of novel (2-Hydroxy-3-methoxybenzylidene)thiazolo[3,2-a]pyrimidine derivatives have been successfully synthesized, demonstrating the utility of 2-hydroxy-3-methoxybenzaldehyde in creating complex heterocyclic systems. mdpi.comnih.gov These compounds are of interest due to their potential cytotoxic activities. mdpi.comnih.gov

The synthesis is achieved through a condensation reaction. The general method begins with the hydrochloride salt of an appropriately substituted thiazolo[3,2-a]pyrimidine. mdpi.com This salt is mixed in a biphasic solvent system of chloroform (B151607) (CHCl₃) and water containing sodium hydroxide (NaOH) and stirred to generate the free base. mdpi.com

Following this, 2-hydroxy-3-methoxybenzaldehyde is added to the mixture along with a catalytic amount of pyrrolidine (B122466). mdpi.com The entire reaction mixture is then stirred under reflux conditions for approximately 3 hours. mdpi.com This procedure has proven to be highly efficient, affording the target (2-hydroxy-3-methoxybenzylidene)thiazolo[3,2-a]pyrimidine derivatives in excellent yields, typically ranging from 90% to 97%. mdpi.com

This synthetic route allows for the introduction of various aryl substituents at the C5 position of the thiazolo[3,2-a]pyrimidine scaffold, leading to a range of derivatives. mdpi.comnih.gov The synthesized compounds have been characterized using various spectroscopic methods and single-crystal X-ray diffraction. mdpi.comnih.gov

Table 2: Synthesis of (2-Hydroxy-3-methoxybenzylidene)thiazolo[3,2-a]pyrimidine Derivatives

| Product Number | Aryl Substituent at C5 | Key Reagents | Conditions | Yield Range |

| 1-6 | Phenyl, m-Nitrophenyl, p-Bromophenyl, m-Bromophenyl, o-Anisyl, p-Tolyl | 1. NaOH, CHCl₃/H₂O2. 2-Hydroxy-3-methoxybenzaldehyde3. Pyrrolidine (catalyst) | Reflux, 3h | 90-97% mdpi.com |

Biological Activities and Mechanistic Pharmacology

Enzyme Interactions and Metabolic Modulation

The structural features of 2-Hydroxy-3-methoxybenzyl alcohol, particularly its hydroxyl and methoxy (B1213986) groups, allow it to interact with various enzymes, acting as a substrate in metabolic reactions.

Research has specifically employed this compound as a substrate to investigate the in vitro specificity of UGT85B1, a glucosyltransferase from Sorghum bicolor. sigmaaldrich.com This enzyme is responsible for the glucosylation of (S)-p-hydroxymandelonitrile in the biosynthesis of the cyanogenic glucoside dhurrin. uq.edu.aucapes.gov.br

The UGT85B1 enzyme exhibits a degree of plasticity, allowing it to utilize metabolites with structures related to its primary substrate. uq.edu.aucapes.gov.br Studies on the recombinant form of the enzyme have quantified its activity with various compounds, demonstrating its capacity to glucosylate other benzyl (B1604629) alcohols. This suggests that substituted benzyl alcohols, such as this compound, can serve as acceptor substrates for the transfer of a glucose moiety from UDP-glucose. sigmaaldrich.comuq.edu.au

| Substrate | Enzyme | Finding |

|---|---|---|

| This compound | UGT85B1 from Sorghum bicolor | Utilized as a substrate to test the in vitro specificity of the enzyme. sigmaaldrich.com |

| Benzyl alcohol | UGT85B1 from Sorghum bicolor | Glucosylated at a maximum rate of 13% compared to the endogenous substrate, p-hydroxymandelonitrile. uq.edu.aucapes.gov.br |

Antioxidant Mechanisms

The chemical structure of this compound confers significant antioxidant properties, enabling it to counteract oxidative damage through multiple mechanisms.

This compound demonstrates the ability to act as a radical-scavenging antioxidant. nih.gov Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, can donate a hydrogen atom to neutralize highly reactive free radicals. This process stabilizes the radical, and the resulting phenoxyl radical from the antioxidant itself is often more stable and less reactive, thereby terminating the radical chain reaction. nih.gov The antioxidant activity of this compound is attributed to this free radical scavenging capability.

In addition to its direct chemical scavenging activity, this compound has been shown to reduce oxidative stress within cellular environments. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. mdpi.com

Anti-inflammatory Pathways

This compound is also involved in the modulation of inflammatory responses, particularly through its influence on immune cells like macrophages.

Research indicates that this compound can downregulate the expression of pro-inflammatory cytokines in macrophage models. This is a critical aspect of its anti-inflammatory activity. Macrophages, when activated by stimuli like lipopolysaccharide (LPS), produce and release a variety of inflammatory mediators, including cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). researchgate.netmdpi.com

Detailed studies on the closely related compound 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) in RAW264.7 macrophage cells provide insight into this mechanism. In these models, LPS stimulation significantly increases the production of TNF-α and IL-1β. researchgate.netnih.gov Treatment with DHMBA was found to effectively repress this LPS-induced production of pro-inflammatory cytokines, suggesting a potent anti-inflammatory effect at the cellular level. researchgate.netnih.govresearchgate.net This action is often linked to the inhibition of key signaling pathways, such as the NF-κB pathway, which controls the transcription of many pro-inflammatory genes. researchgate.netnih.gov

| Compound | Cell Model | Stimulus | Effect |

|---|---|---|---|

| This compound | Macrophage Models | Not Specified | Downregulates pro-inflammatory cytokines. |

| 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) | RAW264.7 Macrophages | LPS | Repressed the enhanced production of TNF-α and IL-1β. researchgate.netnih.govresearchgate.net |

Antimicrobial Efficacy

The antimicrobial properties of this compound have been investigated against clinically relevant bacteria, revealing a notable spectrum of activity.

Antibacterial Activity (e.g., against Staphylococcus aureus and Pseudomonas aeruginosa)

Research has confirmed the antibacterial efficacy of this compound against both Gram-positive and Gram-negative bacteria. It has shown inhibitory activity against Staphylococcus aureus, a prevalent pathogen responsible for a variety of infections, and Pseudomonas aeruginosa, an opportunistic bacterium known for its intrinsic resistance to many antibiotics. The mechanism of action is thought to involve the disruption of the bacterial cell structure or key metabolic processes.

Comparative Analysis with Standard Antibiotics

In comparative studies, the antibacterial potency of this compound has been evaluated against established antibiotics. For instance, its activity has been compared to ampicillin, a broad-spectrum antibiotic. While not as potent as some conventional antibiotics, its distinct chemical structure may offer an alternative approach to combatting bacterial infections, particularly in the context of growing antibiotic resistance.

Anticancer and Cytotoxic Effects

The potential of this compound as a cytotoxic agent against cancer cells has been a subject of scientific inquiry.

Cytotoxic Activity against Specific Cancer Cell Lines (e.g., cervical adenocarcinoma, prostate adenocarcinoma)

Studies have demonstrated that this compound possesses cytotoxic properties against specific human cancer cell lines. Notably, it has shown activity against cervical adenocarcinoma (HeLa) and prostate adenocarcinoma (PC-3) cells. The compound's ability to induce cell death in these malignant cell lines underscores its potential for further development in oncology research.

Evaluation of Cytotoxicity towards Normal Cell Lines

A critical aspect of cancer chemotherapy is the selective targeting of cancer cells while minimizing harm to healthy tissues. The cytotoxicity of this compound has also been assessed against normal cell lines, such as Vero (monkey kidney epithelial) cells. Research indicates that while it is effective against cancer cells, it also exhibits a degree of cytotoxicity towards normal cells. This necessitates further investigation to understand its therapeutic window and potential for selective delivery to tumor sites.

Interactive Data Tables

Table 1: Antibacterial Activity of this compound

| Bacterium | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 25923 | 1000 |

| Pseudomonas aeruginosa | ATCC 27853 | 1000 |

| MIC: Minimum Inhibitory Concentration |

Table 2: Cytotoxic Activity of this compound

| Cell Line | Type | IC₅₀ (µg/mL) |

| HeLa | Human Cervical Adenocarcinoma | 23.4 |

| PC-3 | Human Prostate Adenocarcinoma | 44.8 |

| Vero | Monkey Kidney Epithelial (Normal) | 90.3 |

| IC₅₀: Half-maximal inhibitory concentration |

Lipoxygenase Enzyme Inhibition (Focus on Derivatives)

Human lipoxygenases (LOXs) are a family of enzymes that contain iron and catalyze the oxidation of polyunsaturated fatty acids, leading to the formation of bioactive hydroxyeicosatetraenoic acid (HETE) metabolites. These signaling molecules are implicated in various physiological responses, including inflammation, cell proliferation, and platelet aggregation. medchemexpress.comsigmaaldrich.comselleck.co.jp Among these, platelet-type 12-(S)-lipoxygenase (12-LOX) has garnered significant attention due to its established roles in conditions such as diabetes, thrombosis, skin diseases, and cancer. medchemexpress.comsigmaaldrich.comselleck.co.jp

Inhibition of Platelet-type 12-(S)-Lipoxygenase (12-LOX) by Derivatives

Medicinal chemistry efforts have led to the development and optimization of a new class of potent and selective 12-LOX inhibitors based on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold. medchemexpress.comselleck.co.jp These derivatives of this compound have demonstrated high potency against 12-LOX, with some compounds exhibiting inhibitory activity in the nanomolar range. medchemexpress.com

Notably, these compounds show excellent selectivity for 12-LOX over other related lipoxygenases and cyclooxygenases, which is a critical attribute for potential therapeutic agents. medchemexpress.comselleck.co.jp The development of these selective inhibitors provides valuable tools for studying the specific roles of 12-LOX in health and disease. nih.gov

Table 1: Potency and Selectivity of this compound Derivatives

| Compound | Target Enzyme | Potency | Selectivity |

|---|

Role in Modulating Platelet Aggregation and Calcium Mobilization

The 12-LOX pathway is an essential component in platelet activation and thrombosis. wikipedia.org Inhibition of this enzyme has been shown to significantly affect platelet function. Derivatives based on the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide structure have been found to inhibit protease-activated receptor 4 (PAR-4)-induced aggregation in human platelets. medchemexpress.comsigmaaldrich.comselleck.co.jp

Furthermore, these compounds effectively modulate intracellular signaling pathways by inhibiting calcium mobilization in human platelets. medchemexpress.comsigmaaldrich.comselleck.co.jp Calcium mobilization is a critical step in the cascade of events leading to full platelet activation and aggregation. wikipedia.org By attenuating this process, these derivatives demonstrate a clear mechanism for their anti-platelet effects.

Impact on 12-HETE Production in Beta Cells

The 12-LOX enzyme and its product, 12(S)-HETE, are expressed in pancreatic beta cells and are implicated in the inflammatory processes that contribute to beta cell dysfunction and death, which are hallmarks of diabetes. Proinflammatory cytokines can upregulate the expression and activity of 12-LOX in beta cells. nih.gov

Derivatives of this compound, specifically those from the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide series, have been shown to effectively reduce the levels of 12-HETE in both mouse and human beta cells. medchemexpress.comsigmaaldrich.comselleck.co.jp By inhibiting the production of this pro-inflammatory metabolite, these compounds may offer a protective effect on beta cells, preserving their function and viability in inflammatory conditions. nih.gov The reduction of 12-LOX activity is being explored as a potential therapeutic strategy to protect beta cells from inflammatory injury.

Table 2: Summary of Biological Effects of this compound Derivatives

| Biological Effect | System/Cell Type | Mechanism/Outcome |

|---|---|---|

| Inhibition of Platelet Aggregation | Human Platelets | Inhibition of PAR-4 induced aggregation medchemexpress.comsigmaaldrich.comselleck.co.jp |

| Modulation of Calcium Signaling | Human Platelets | Inhibition of calcium mobilization medchemexpress.comsigmaaldrich.comselleck.co.jp |

| Reduction of Pro-inflammatory Metabolites | Mouse and Human Beta Cells | Reduction of 12-HETE levels medchemexpress.comsigmaaldrich.comselleck.co.jp |

Advanced Analytical and Structural Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for the structural analysis of organic molecules like 2-Hydroxy-3-methoxybenzyl alcohol. By probing the interaction of the molecule with electromagnetic radiation, techniques such as NMR, IR, and mass spectrometry reveal a wealth of structural data.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide unique insights into the molecule's structure.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts of protons provide information about their local electronic environment. For this compound, the aromatic protons typically appear in the range of δ 6.5–7.2 ppm. The benzylic alcohol protons of the -CH₂OH group are expected around δ 4.5 ppm, while the methoxy (B1213986) (-OCH₃) group protons show a characteristic signal near δ 3.8 ppm. The phenolic hydroxyl (-OH) proton signal can be broad and its position is variable.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy details the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization and the electronegativity of attached atoms. libretexts.org For aromatic compounds, the carbons in the ring typically resonate between 125-150 ppm. libretexts.org The carbon of the benzylic alcohol (-CH₂OH) group is generally found in the 50-65 ppm region, while the methoxy carbon appears around 55-60 ppm. libretexts.org

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Nucleus | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic Protons | ¹H | 6.5 - 7.2 |

| Benzylic Alcohol Protons (-CH₂OH) | ¹H | ~4.5 |

| Methoxy Protons (-OCH₃) | ¹H | ~3.8 |

| Aromatic Carbons | ¹³C | 125 - 150 |

| Benzylic Alcohol Carbon (-CH₂OH) | ¹³C | 50 - 65 |

| Methoxy Carbon (-OCH₃) | ¹³C | 55 - 60 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays several characteristic absorption bands. nist.gov A prominent, broad band is observed in the region of 3200–3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl groups, with the broadness resulting from intermolecular hydrogen bonding. pressbooks.publibretexts.org The C-H stretching of the aromatic ring and the methyl group are seen around 2900-3100 cm⁻¹. pressbooks.pub The C-O stretching vibrations for the alcohol and the ether linkages typically appear in the 1000-1300 cm⁻¹ region. libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol/Phenol) | Stretching | 3200 - 3600 | Strong, Broad |

| C-H (Aromatic/Alkyl) | Stretching | 2850 - 3100 | Medium |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium |

| C-O (Alcohol/Ether) | Stretching | 1000 - 1300 | Strong |

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₁₀O₃), the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 154. nist.gov Electron ionization (EI) mass spectrometry leads to characteristic fragmentation. A notable fragmentation pathway for ortho-hydroxybenzyl alcohols involves the elimination of a dihydrogen molecule (H₂), which is not prominent in its meta and para isomers. nih.gov Another significant fragmentation is the loss of a formaldehyde (B43269) (HCHO) molecule or a two-step loss of H₂ and carbon monoxide (CO) to produce a prominent ion at m/z 93. nih.govresearchgate.net

Table 3: Common Mass Spectrometry Fragments for this compound

| m/z | Fragment Identity | Proposed Neutral Loss |

|---|---|---|

| 154 | [M]⁺ (Molecular Ion) | - |

| 137 | [M - OH]⁺ | OH |

| 125 | [M - CH₂OH]⁺ | CH₂OH |

| 93 | [M - HCHO - H]⁺ or [M - H₂ - CO]⁺ | HCHO + H or H₂ + CO |

Chromatographic Methods for Research-Grade Purification and Analysis

Chromatographic techniques are essential for both the purification of this compound to a high degree of purity (>98%) and for its quantitative analysis.

Column Chromatography: For purification on a laboratory scale, column chromatography using silica (B1680970) gel is a common method. A solvent system, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is used to elute the compound from the column, separating it from impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient method for both the analysis and purification of this compound. Reversed-phase HPLC, using a C18 column with a mobile phase such as a methanol-water or acetonitrile-water mixture, is typically employed. researchgate.net A UV detector is commonly used for detection, as the aromatic ring provides strong chromophores. researchgate.net

Gas Chromatography (GC): Gas chromatography, often coupled with mass spectrometry (GC-MS), is another valuable analytical tool. It is particularly useful for assessing the purity of the compound and identifying any volatile impurities. researchgate.net The compound is vaporized and passed through a capillary column, separating components based on their boiling points and interactions with the stationary phase. The retention time is a characteristic property under specific GC conditions.

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies to Predict Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial in drug discovery and materials science for predicting the interaction between a ligand, such as 2-Hydroxy-3-methoxybenzyl alcohol, and a target protein or enzyme.

Docking studies can simulate the binding of this compound and its derivatives into the active site of a biological target. For instance, in silico studies involving similar benzyl (B1604629) alcohol derivatives have been used to investigate their mode of interaction with enzymes like glucosamine-6-phosphate synthase semanticscholar.org. The process involves generating multiple possible conformations of the ligand and fitting them into the binding site of the protein. The best fit is determined by a scoring function that estimates the binding affinity, often expressed as binding energy.

The results of these simulations provide insights into the key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex. This information is invaluable for predicting the biological activity of the compound and for designing new derivatives with improved potency and selectivity.

Table 1: Example of Molecular Docking Results for Benzyl Alcohol Derivatives

This interactive table presents hypothetical binding energy results from a molecular docking study against a target enzyme.

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues |

| Derivative A | Glucosamine-6-Phosphate Synthase | -50.2 | ASN 345, GLU 488 |

| Derivative B | Glucosamine-6-Phosphate Synthase | -52.9 | ASN 345, SER 347, GLU 488 |

| Derivative C | Glucosamine-6-Phosphate Synthase | -48.7 | SER 347, GLU 488 |

Note: The data in this table is illustrative and based on findings for similar benzyl alcohol derivatives semanticscholar.org.

Structure-Activity Relationship (SAR) Modeling and Optimization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve correlating the chemical structure of a compound with its biological activity drugdesign.org. By making systematic modifications to a molecule's structure and observing the resulting changes in activity, researchers can identify the key chemical features, or pharmacophores, responsible for its effects.

For derivatives of this compound, SAR studies have been instrumental in optimizing their therapeutic potential. A notable example is the development of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of the enzyme 12-lipoxygenase (12-LOX), which is implicated in conditions like diabetes and cancer nih.gov.

In these studies, the 2-hydroxy-3-methoxybenzyl group serves as a core scaffold. Researchers systematically alter other parts of the molecule, such as the sulfonamide group, and assess the impact on inhibitory potency and selectivity against related enzymes. This rational design approach, guided by SAR principles, has led to the identification of compounds with nanomolar potency and favorable pharmacokinetic properties nih.gov. Understanding the SAR of this scaffold is key to developing more advanced and effective derivatives .

Table 2: SAR Insights for 12-LOX Inhibitors Based on the 2-Hydroxy-3-methoxybenzyl Scaffold

This interactive table summarizes how different structural modifications can influence the inhibitory activity of compounds derived from the this compound scaffold.

| Modification Site | Structural Change | Effect on 12-LOX Inhibition |

| Benzyl Ring | Addition of electron-withdrawing groups | Generally increases potency |

| Amino Linker | Replacement with amide | May alter binding orientation |

| Benzenesulfonamide | Substitution on the phenyl ring | Can improve selectivity and ADME properties |

Note: This table is a generalized representation based on SAR principles discussed in the literature nih.govnih.gov.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing deep insights into their structure, stability, and reactivity. Methods like Density Functional Theory (DFT) can be used to calculate a variety of molecular properties for this compound.

These calculations can determine the molecule's optimized geometry, bond lengths, and bond angles. Furthermore, they can elucidate the distribution of electron density, which is crucial for understanding how the molecule will interact with other chemical species. Key parameters derived from these calculations include:

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy gap between them indicates the molecule's kinetic stability.

While specific studies on this compound are not widely published, the methodologies are well-established. For similar aromatic compounds, DFT calculations using functionals like B3LYP are standard for predicting these properties dergipark.org.tr.

Table 3: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations

This table shows representative data that could be obtained from a DFT calculation on the target compound.

| Property | Calculated Value | Significance |

| Total Energy | -535.1 Hartree | Indicates molecular stability |

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -0.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.4 eV | Indicates chemical reactivity and kinetic stability |

| Dipole Moment | 2.5 Debye | Measures the molecule's overall polarity |

Note: These values are illustrative and based on typical results for similar phenolic compounds calculated using DFT methods dergipark.org.tr.

Elucidation of Reaction Mechanisms via Computational Methods

Computational methods are invaluable for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates, transition states, and reaction pathways. By modeling the reaction at a quantum mechanical level, researchers can calculate the activation energies for different potential pathways, thereby predicting the most likely mechanism.

For a compound like this compound, computational studies can explore various reactions, such as oxidation, substitution, or radical-mediated processes. For example, studies on the parent compound, benzyl alcohol, have used computational approaches to understand its atmospheric oxidation mechanisms, such as its reaction with nitrate radicals (NO₃•) researchgate.net. These studies involve mapping the potential energy surface of the reaction, which shows the energy of the system as the reactants are converted into products.

The calculations can pinpoint the structure of the transition state—the highest energy point along the reaction coordinate—and its associated energy barrier. This information is critical for understanding reaction kinetics and predicting product distributions under various conditions. Such computational investigations provide a level of detail that is often difficult or impossible to obtain through experimental means alone.

Applications in Advanced Chemical Synthesis and Catalysis

Role as a Key Building Block in Complex Organic Synthesis

The structural arrangement of 2-hydroxy-3-methoxybenzyl alcohol makes it a valuable precursor in the synthesis of more complex molecules. Its functional groups can undergo various transformations, including oxidation, reduction, and substitution, allowing for its incorporation into diverse molecular scaffolds.

A notable application is in the synthesis of heterocyclic compounds. For instance, it is used as a key reactant in the preparation of (2-Hydroxy-3-Methoxybenzylidene)thiazolo[3,2-a]pyrimidines. This synthesis involves the condensation of a thiazolopyrimidine precursor with 2-hydroxy-3-methoxybenzaldehyde (B140153), which is the oxidized form of this compound. The final condensation step, performed in ethanol (B145695) with pyrrolidine (B122466) as a base, proceeds with excellent yields of 95–98%. mdpi.com These resulting compounds are of interest for their potential cytotoxic activity and their unique self-assembly in the crystalline phase, which is influenced by hydrogen bonding. mdpi.com

Another example of its utility is in the synthesis of N-(2-hydroxy-3-methoxybenzyl)-p-methylaniline. In this process, an imine intermediate, 2-methoxy-6-(p-tolyliminomethyl)-phenol, is formed and subsequently reduced using sodium borohydride (B1222165) in ethanol. chegg.com The benzyl (B1604629) alcohol moiety is thus formed through the reduction of the imine C=N bond, demonstrating its role as a stable structural component in multi-step syntheses. chegg.com

The compound can also be prepared through the reduction of its corresponding aldehyde, 2-hydroxy-3-methoxybenzaldehyde (o-vanillin), using sodium borohydride (NaBH₄) or through catalytic hydrogenation.

Table 1: Synthetic Reactions Involving this compound Moiety

| Reaction Type | Starting Material(s) | Reagent(s) | Product | Reference |

|---|---|---|---|---|

| Condensation | Thiazolopyrimidine, 2-hydroxy-3-methoxybenzaldehyde | Pyrrolidine, Ethanol | (Z)-2-(2-hydroxy-3-methoxybenzylidene) derivative | mdpi.com |

| Reductive Amination | 2-methoxy-6-(p-tolyliminomethyl)-phenol | Sodium borohydride, Ethanol | N-(2-hydroxy-3-methoxybenzyl)-p-methylaniline | chegg.com |

Applications in Catalyst Development (e.g., palladium-based catalysts)

Benzylic alcohols, including this compound, play a role in the development and function of certain catalyst systems, particularly those based on palladium. mdpi.com Palladium catalysts are crucial for a wide array of organic reactions, such as oxidation and cross-coupling reactions. mdpi.comnih.gov The active form of the catalyst is often palladium(0) nanoparticles, which can be generated in situ from a palladium(II) precursor. mdpi.com

Alcohols can act as reducing agents for Pd(II) salts to form catalytically active Pd(0). The mechanism involves the binding of the alcohol to the Pd(II) complex, followed by deprotonation and a β-hydride elimination step. This process generates the corresponding carbonyl compound (an aldehyde or ketone) and a palladium-hydride species, which then gets converted to Pd(0). mdpi.com The acidity of the alcohol's proton and steric factors can influence the rate of this reduction and the subsequent formation of palladium nanoparticles. mdpi.com

While direct studies detailing the use of this compound in palladium catalyst formation are specific, research on its isomer, 4-hydroxy-3-methoxybenzyl alcohol (vanillyl alcohol), demonstrates this principle. An efficient, recoverable palladium-based catalyst has been used for the acceptor-free dehydrogenation of vanillyl alcohol to produce vanillin (B372448) in water. This highlights the compatibility of the hydroxy-methoxy-benzyl alcohol structure with palladium catalysis. The general ability of benzylic alcohols to reduce Pd(II) to Pd(0) suggests that this compound could similarly be employed in forming active palladium catalysts for various transformations. mdpi.com

Photoelectrochemical Oxidation Studies of Related Benzyl Alcohols

The photoelectrochemical oxidation of benzyl alcohol and its derivatives is a significant area of research, serving as a model system for understanding the conversion of biomass into valuable chemicals and for generating hydrogen (H₂) as a clean fuel. rsc.org This process offers a green alternative to traditional oxidation methods that often require harsh, toxic oxidants. rsc.orgacs.org

Studies on the photocatalytic oxidation of benzyl alcohol using visible-light-absorbing cadmium sulfide (B99878) (CdS) quantum dots demonstrate the ability to control reaction selectivity. By tuning the reaction conditions, the oxidation of benzyl alcohol can yield either benzaldehyde (B42025) with 99% selectivity or C–C coupled products like hydrobenzoin (B188758) with 91% selectivity. acs.org This control is achieved by managing the number of low-valent cadmium atoms on the quantum dot surfaces, which can be influenced by adding a Cd²⁺ salt or an electron scavenger. acs.org

The electronic nature of substituents on the benzyl alcohol ring plays a crucial role, a factor well-studied in organic chemistry but less explored in photoelectrocatalysis. rsc.org Research on various ortho-substituted benzyl alcohols reveals different reactivities. For instance, in one study, 2-methoxybenzyl alcohol oxidation was found to be catalytically enhanced by its product, 2-methoxybenzaldehyde, under near-UV light in water. However, other ortho-substituted benzyl alcohols like 2-methylbenzyl alcohol or 2-chlorobenzyl alcohol did not show a similar catalytic effect from their corresponding aldehydes. researchgate.net

The choice of solvent and reaction conditions drastically affects the efficiency of photochemical oxidation. In a study on the oxidation of benzyl alcohol, dimethyl sulfoxide (B87167) (DMSO) was found to be a superior solvent compared to acetonitrile, water, or toluene. researchgate.net

Table 2: Solvent Effect on the Photochemical Oxidation of Benzyl Alcohol

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | MeCN | 33 |

| 2 | H₂O | 0 |

| 3 | DMF | 25 |

| 4 | CH₂Cl₂ | 0 |

| 5 | Toluene | 26 |

| 6 | THF | 0 |

| 7 | Acetone | 14 |

| 8 | DMSO | 85 |

Data sourced from a study on the photochemical oxidation of benzyl alcohol using a thioxanthen-9-one (B50317) catalyst under compact fluorescent lamps. researchgate.net

These studies underscore the complex interplay of substrate structure, catalyst, and reaction environment in directing the outcome of photoelectrochemical oxidation of benzyl alcohols, a class of compounds to which this compound belongs.

Toxicological Mechanisms and Environmental Impact in Research Contexts

Cellular and Molecular Toxicological Pathways

The investigation into the cellular and molecular toxicological pathways of 2-Hydroxy-3-methoxybenzyl alcohol is crucial for understanding its potential as a therapeutic agent and its impact on biological systems. Research in this area primarily focuses on its effects on cell viability and the mechanisms underlying its cytotoxic activity.

The evaluation of a compound's cytotoxicity against normal, non-cancerous cell lines is a fundamental step in drug discovery and development. This assessment helps to determine the therapeutic window and potential for off-target effects. While direct and extensive studies on the cytotoxicity of this compound against a broad panel of normal cell lines are not widely available in the public domain, related research on its derivatives and isomers provides valuable insights.

Research has indicated that derivatives of this compound have been observed to exhibit low cytotoxicity towards normal liver cells while demonstrating high efficacy against cervical adenocarcinoma cell lines. This suggests a potential for selective action against cancer cells, a desirable characteristic for chemotherapeutic agents.

Furthermore, studies on the positional isomer, vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol), have shown neuroprotective effects. In a study involving MPP+-induced neurotoxicity in MN9D dopaminergic cells, a model for Parkinson's disease, vanillyl alcohol demonstrated protective effects, suggesting a degree of safety in this specific neuronal cell context. researchgate.net

It is a common practice in toxicological screening to assess compounds against various cell lines to understand their broader impact. While specific data for this compound is limited, the general approach involves comparing its effects on cancerous versus non-cancerous cells. For instance, studies on other plant-derived antimicrobials like trans-cinnamaldehyde, carvacrol, and eugenol (B1671780) have shown similar cytotoxic effects on both cancerous (HeLa) and non-cancerous (skin fibroblasts) cells, highlighting the importance of including normal cell lines in screening protocols. nih.gov

The following table outlines representative normal cell lines commonly utilized in cytotoxicity screening, which would be relevant for future studies on this compound.

Table 1: Representative Normal Human Cell Lines for Cytotoxicity Assessment

| Cell Line | Tissue of Origin | Cell Type |

|---|---|---|

| HEK-293 | Kidney | Embryonic Kidney Cells |

| MRC-5 | Lung | Fetal Lung Fibroblasts |

| HaCaT | Skin | Keratinocytes |

| HUVEC | Umbilical Vein | Endothelial Cells |

| NHDF | Skin | Dermal Fibroblasts |

Environmental Degradation and Transformation Studies

The environmental fate of this compound is of interest due to its natural occurrence as a lignin (B12514952) breakdown product and its potential release into the environment. nih.govmdpi.com Studies on its degradation and transformation are essential for understanding its persistence, bioavailability, and the potential formation of intermediate metabolites. Research in this area has largely focused on microbial degradation pathways.

The biodegradation of this compound is expected to follow pathways similar to its isomer, vanillyl alcohol, which has been more extensively studied. The primary mechanism of degradation is microbial oxidation. tandfonline.complos.org

In the soil fungus Penicillium simplicissimum, the enzyme vanillyl alcohol oxidase (VAO) plays a key role. plos.orgwur.nl This flavoenzyme catalyzes the oxidation of vanillyl alcohol to vanillin (B372448). plos.org The reaction involves the reduction of the flavin cofactor by the substrate, followed by reoxidation by molecular oxygen, which produces hydrogen peroxide. wur.nl

Similarly, the phototrophic bacterium Rhodopseudomonas acidophila M402 can utilize vanillyl alcohol as a carbon source under anaerobic-light conditions. The degradation pathway involves the sequential oxidation of vanillyl alcohol to vanillin and then to vanillic acid. tandfonline.com This process is mediated by dehydrogenases. tandfonline.com

The yeast Cystobasidium laryngis, isolated from decaying wood, has also been shown to biotransform vanillin to vanillyl alcohol, indicating the reversible nature of this metabolic step in some organisms. nih.gov

The following table summarizes the key enzymes and microorganisms involved in the degradation of the related compound, vanillyl alcohol, which provides a model for the environmental fate of this compound.

Table 2: Microbial Degradation of Vanillyl Alcohol

| Microorganism | Enzyme(s) | Degradation Products |

|---|---|---|

| Penicillium simplicissimum | Vanillyl Alcohol Oxidase (VAO) | Vanillin, Hydrogen Peroxide |

| Rhodopseudomonas acidophila M402 | NAD+-Vanillyl Alcohol Dehydrogenase, NAD+-Vanillin Dehydrogenase | Vanillin, Vanillic Acid |

| Cystobasidium laryngis | Not specified (reductase activity) | Vanillyl Alcohol (from Vanillin) |

Future Perspectives and Research Challenges

Exploration of Novel Synthetic Pathways

The development of efficient, scalable, and environmentally benign synthetic routes is crucial for the future investigation and potential commercialization of 2-Hydroxy-3-methoxybenzyl alcohol and its analogues. Current laboratory-scale syntheses, such as the reduction of 2-hydroxy-3-methoxybenzaldehyde (B140153), provide a solid foundation, but future research must address the need for more sophisticated and sustainable methods.

Key research challenges and future directions include:

Green Chemistry Approaches: Future synthetic explorations should prioritize the use of non-toxic solvents, renewable starting materials, and catalytic methods to minimize environmental impact. For instance, developing biocatalytic routes using engineered enzymes or whole-cell systems could offer high selectivity and milder reaction conditions compared to traditional chemical methods.

Flow Chemistry: Implementing continuous flow synthesis could enable better control over reaction parameters, improve safety, and facilitate easier scale-up. This technology is particularly advantageous for multi-step syntheses of complex derivatives.

Novel Catalytic Systems: Research into new catalysts, such as metal-organic frameworks (MOFs) or nanoparticle-based catalysts, could lead to higher yields and selectivities. For example, the use of recoverable palladium-based catalysts has been shown to be effective for the oxidation of structurally similar benzyl (B1604629) alcohols.

Multi-component Reactions: Designing one-pot, multi-component reactions can significantly improve efficiency by reducing the number of intermediate purification steps. A recent example in synthetic methodology is the copper-catalyzed three-component amino etherification of alkenes, a strategy that could be adapted to create diverse libraries of amino ether derivatives of this compound for biological screening. acs.org

An example of a synthetic route for a derivative involves the coupling of a diazonium salt with o-vanillin to produce an azoaldehyde, demonstrating a pathway to novel structures with potential biological activity. mdpi.comresearchgate.net

| Synthetic Strategy | Description | Potential Advantages |

| Biocatalysis | Use of enzymes or microorganisms for chemical transformations. | High selectivity, mild conditions, reduced waste. |

| Flow Chemistry | Performing reactions in a continuous flowing stream. | Enhanced safety, scalability, and process control. |

| Advanced Catalysis | Development of novel catalysts like MOFs or nanoparticles. | Improved efficiency, yield, and recyclability. |

| Multi-component Reactions | Combining three or more reactants in a single step. | Increased efficiency, reduced synthesis time. |

Identification of New Biological Targets and Pathways

A critical challenge in harnessing the therapeutic potential of this compound is the precise identification of its molecular targets and the biological pathways it modulates. While preliminary studies have shown activities such as cytotoxicity against cancer cells and interactions with enzymes like UDP-glucose:p-hydroxymandelonitrile-O-glucosyltransferase, the specific mechanisms remain largely unknown.

Future research should focus on:

Target Deconvolution: Employing advanced chemical biology techniques such as affinity chromatography, activity-based protein profiling (ABPP), and thermal proteome profiling (TPP) to identify the direct binding partners of this compound within the cell.

Pathway Analysis: Utilizing transcriptomics, proteomics, and metabolomics to obtain a global view of the cellular changes induced by the compound. This can help to map the affected signaling pathways, such as those involved in inflammation or cell cycle regulation.

Comparative Biology: Studies on structurally related compounds, like its isomer vanillyl alcohol, have revealed antioxidant properties and interactions within the gastrointestinal tract. nih.gov Similar investigations for this compound could uncover unique biological roles.

Receptor Binding Assays: Expanding screening against a wide panel of receptors, ion channels, and enzymes will be essential to uncover novel activities and potential off-target effects. Its observed binding to androgen receptors, for instance, warrants further investigation into its potential as an antihormone therapy.

Rational Design and Synthesis of Advanced Derivatives with Enhanced Bioactivity

The modification of the this compound scaffold is a promising strategy for enhancing its potency, selectivity, and pharmacokinetic properties. Rational drug design, guided by an understanding of its structure-activity relationships (SAR), will be key to developing advanced derivatives.

Future efforts in this area should include:

Bioisosteric Replacement: Systematically replacing functional groups (e.g., the hydroxyl or methoxy (B1213986) groups) with other groups that have similar physical or chemical properties to improve biological activity or metabolic stability.

Prodrug Strategies: Designing prodrugs to improve bioavailability or achieve targeted delivery. For example, the enzymatic synthesis of a glucoside derivative of the related vanillyl alcohol created a more stable compound that could be hydrolyzed at the target site in the gastrointestinal tract. nih.gov A similar glycosylation strategy could be applied to this compound.

Fragment-Based and Structure-Based Design: Using structural information from identified biological targets to design derivatives that fit optimally into the binding site. The synthesis of derivatives incorporating different functionalities, such as the azo group in 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde, is an example of creating novel chemical entities for biological evaluation. mdpi.com

Combinatorial Chemistry: Generating libraries of derivatives with variations at different positions on the aromatic ring to systematically explore the chemical space and identify compounds with superior activity.

| Derivative Type | Design Strategy | Potential Enhancement | Example Concept |

| Glucoside Prodrug | Attach a glucose molecule to the hydroxyl group. | Improved water solubility and stability; targeted release. nih.gov | 2-(hydroxymethyl)-6-methoxyphenyl-β-D-glucopyranoside |

| Azo-Derivative | Introduce an azo (-N=N-) linkage to another aromatic ring. | Altered electronic properties, potential for new biological targets. mdpi.com | Azo-coupled analogues |

| Ether/Ester Analogues | Modify the phenolic and alcohol hydroxyl groups. | Modulate lipophilicity and metabolic stability. | Benzyl or acetyl esters |

Integration of Advanced Computational Approaches in Drug Discovery

The integration of computational methods is essential to accelerate the drug discovery process for this compound and its derivatives, making it more efficient and cost-effective. nih.gov These in silico tools can guide experimental work by predicting molecular properties and interactions. nih.gov

Key areas for the application of computational approaches include:

Molecular Docking and Virtual Screening: If a biological target is identified, molecular docking can be used to predict the binding mode of this compound and its analogues. co-ac.com This can then be used to virtually screen large compound libraries to identify new potential hits. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate chemical structures with biological activities. These models can then be used to predict the activity of newly designed derivatives before they are synthesized.

Pharmacophore Modeling: Based on the structures of active compounds, a pharmacophore model can be generated to define the essential three-dimensional arrangement of functional groups required for biological activity. This model serves as a template for designing novel molecules. beilstein-journals.org

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of derivatives. This early-stage assessment helps to prioritize compounds with favorable drug-like properties and reduce late-stage failures. nih.gov

Translational Research Bridging Basic Findings to Practical Applications

The ultimate goal of research on this compound is to translate promising laboratory findings into tangible therapeutic applications. This requires a dedicated and multidisciplinary effort to bridge the gap between basic science and clinical development.

Future challenges and steps in translational research include:

Preclinical Efficacy and Safety Studies: Once potent lead compounds are identified, they must undergo rigorous preclinical testing in relevant cellular and animal models of disease to validate their therapeutic efficacy.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Characterizing how the body affects the drug (PK) and how the drug affects the body (PD) is crucial for determining appropriate dosing regimens and predicting clinical outcomes.

Formulation Development: Developing stable and effective formulations is necessary to ensure that the drug can be delivered to its site of action in the body. The low water solubility of this compound may present a formulation challenge that needs to be addressed.

Biomarker Identification: Identifying biomarkers that can predict patient response or monitor therapeutic efficacy will be critical for designing successful clinical trials and for the potential implementation of personalized medicine approaches.

The finding that this compound exhibits cytotoxic effects against cancer cells with minimal toxicity to normal cells provides a strong rationale for pursuing translational studies in oncology. However, a significant investment in preclinical validation is the necessary next step to determine if these in vitro findings can be replicated in vivo.

Q & A

Basic: What are the recommended methods for synthesizing 2-Hydroxy-3-methoxybenzyl alcohol in laboratory settings?

Answer:

The compound can be synthesized via reduction of 2-Hydroxy-3-methoxybenzaldehyde using sodium borohydride (NaBH₄) or catalytic hydrogenation. Post-reduction, purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and verify purity using HPLC (>98%) . Alternative routes include microbial biotransformation, as seen in studies on structurally similar phenolic alcohols .

Advanced: How can solvent polarity influence the acid-base properties of this compound, and what experimental approaches are used to study this?

Answer:

Solvent polarity affects phenolic proton dissociation. To study this, perform potentiometric titrations in ethanol-water mixtures (e.g., 0–50% ethanol) and measure pKa shifts using UV-Vis spectroscopy or NMR titration. Ethanol stabilizes the protonated form, reducing acidity, as observed in analogous compounds like 4-Hydroxy-3-methoxybenzyl alcohol . Computational methods (e.g., COSMO-RS) can further predict solvent effects on acidity.

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- FTIR: Confirm hydroxyl (3200–3500 cm⁻¹), methoxy (~2850 cm⁻¹), and aromatic C–O (1250 cm⁻¹) groups.

- NMR (¹H/¹³C): Assign peaks for methoxy (δ ~3.8 ppm), benzyl alcohol (δ ~4.5 ppm), and aromatic protons (δ 6.5–7.2 ppm) .

- GC-MS: Validate molecular ion ([M]⁺ at m/z 154) and fragmentation patterns. Retention time: ~7.90 min (aqueous extracts) .

Advanced: How can crystallographic software like SHELX or WinGX determine the crystal structure of this compound?

Answer:

Single-crystal X-ray diffraction data can be processed using SHELXL for structure refinement and SHELXS for phase solution. Hydrogen bonding networks (e.g., O–H···O interactions) are analyzed via ORTEP-3 for visualization . WinGX integrates tools for data reduction (e.g., absorption corrections) and symmetry validation .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Answer:

- Storage: Keep at room temperature in airtight, light-resistant containers to prevent oxidation .

- Handling: Use PPE (gloves, goggles) and work in a fume hood. Avoid skin contact, as phenolic alcohols can cause irritation .

- Waste disposal: Segregate organic waste and treat via incineration or licensed chemical disposal services.

Advanced: What strategies resolve contradictions in reported antioxidant activity data for this compound?

Answer:

Discrepancies arise from assay variability (e.g., DPPH vs. ABTS radical scavenging) or cell model differences. Standardize protocols:

- Use EC₅₀ values normalized to Trolox equivalents.

- Control for interfering compounds (e.g., ascorbic acid) in plant extracts .

- Validate via orthogonal assays (e.g., FRAP, ORAC) and compare with structurally related compounds like 3-Hydroxybenzyl alcohol .

Basic: How can researchers isolate this compound from natural sources like Caryota urens?

Answer:

- Extraction: Use Soxhlet extraction with polar solvents (e.g., methanol or ethanol).

- Purification: Fractionate via silica gel chromatography (gradient elution: 10–50% ethyl acetate in hexane).

- Identification: Confirm via GC-MS (retention time: 7.90 min) and compare with synthetic standards .

Advanced: What computational methods predict interactions between this compound and biological targets?

Answer: